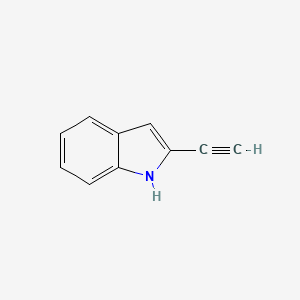

2-Ethynyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBXQOYASJNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethynyl-1H-indole: A Versatile Precursor for the Synthesis of Complex Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethynyl-1H-indole scaffold has emerged as a cornerstone in synthetic organic chemistry, offering a powerful and versatile platform for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique electronic and structural properties, characterized by the electron-rich indole nucleus juxtaposed with the reactive alkyne functionality, enable a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis of 2-ethynyl-1H-indole and its application as a precursor in sophisticated cyclization, cycloaddition, and annulation reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and explore the causality behind key experimental choices, with a focus on applications relevant to drug discovery and materials science.

The Strategic Importance of 2-Ethynyl-1H-indole

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of an ethynyl group at the C2 position dramatically enhances the synthetic utility of the indole core. This terminal alkyne serves as a versatile handle for a multitude of reactions, most notably transition-metal-catalyzed cross-couplings and cyclizations, allowing for the rapid assembly of complex molecular architectures.[4][5] This guide focuses on harnessing the reactivity of this powerful building block to forge new heterocyclic systems.

Synthesis of the 2-Ethynyl-1H-indole Core

The most reliable and widely adopted method for the synthesis of 2-ethynyl-1H-indoles and their precursors, 2-ethynylanilines, is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and broad functional group tolerance.[7][8]

Key Transformation: The Sonogashira Coupling

The reaction typically involves the coupling of a 2-halo-aniline or a 2-iodo-indole derivative with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a silyl protecting group is a critical experimental choice; it prevents the undesired self-coupling (Glaser coupling) of the terminal alkyne, ensuring high yields of the desired cross-coupled product.[9] The subsequent deprotection of the silyl group, usually under mild basic conditions, unmasks the terminal alkyne for further transformations.

Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)aniline

This protocol is adapted from methodologies that utilize ortho-haloanilines as readily available starting materials.[6]

Materials:

-

2-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask maintained under an inert argon atmosphere, add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF, followed by freshly distilled Et₃N (2.5 eq). Stir the mixture for 15-20 minutes at room temperature to ensure dissolution and catalyst pre-activation.

-

Add TMSA (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield 2-((trimethylsilyl)ethynyl)aniline.

Deprotection to 2-Ethynylaniline:

-

Dissolve the purified silylated aniline in methanol.

-

Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

-

Once deprotection is complete (monitored by TLC), remove the methanol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-ethynylaniline.

Applications in Heterocyclic Synthesis

The true synthetic power of 2-ethynyl-1H-indole lies in its ability to act as a linchpin for constructing more complex, fused heterocyclic systems. The following sections detail key transformations categorized by the type of ring system being formed.

Intramolecular Cyclization: A Direct Route to Substituted Indoles

While the Sonogashira coupling on a haloaniline provides the precursor, the subsequent intramolecular cyclization of the resulting 2-ethynylaniline is a foundational strategy for constructing the indole ring itself. This approach is a powerful alternative to classical methods like the Fischer indole synthesis.[10] The cyclization can be promoted by various transition metal catalysts, with copper and palladium being the most common.[6][11]

Causality in Catalyst Selection:

-

Copper(II) Catalysis: Copper salts, such as Cu(OCOCF₃)₂, offer a mild and efficient method for the cyclization, often proceeding at room temperature in aqueous media.[11] The use of a water/methanol co-solvent system is a key insight, as it helps to dissolve both the catalyst and the organic substrate, facilitating the reaction.[11]

-

Palladium(II) Catalysis: Palladium catalysts like Pd(OAc)₂ are also highly effective. These reactions can be performed in aqueous micellar media using surfactants, which aligns with green chemistry principles by minimizing the use of volatile organic solvents.[6]

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ / Acetic Acid | 3% TPGS-750-M in H₂O | 80 | 76-95 | [6] |

| Cu(OCOCF₃)₂ / 1-Ethylpiperidine | H₂O / MeOH | Room Temp | ~90 | [11] |

| K₂CO₃ (catalytic) | H₂O | 130 | 85-95 |

Annulation Strategies for Polycyclic Systems: The Synthesis of Carbazoles

Carbazoles are a vital class of nitrogen heterocycles found in numerous natural products and pharmaceuticals.[12][13] 2-Ethynyl-1H-indole derivatives are exceptional precursors for constructing the carbazole skeleton through intramolecular hydroarylation or cyclization reactions.

Gold(I)-Catalyzed Carbocyclization: A particularly elegant strategy involves the gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles.[14] These precursors are synthesized from N-alkylindole-2-carboxaldehydes. The gold catalyst acts as a potent π-acid, activating the alkyne functionality towards nucleophilic attack by the electron-rich C3 position of the indole ring.

Mechanistic Insight: The reaction proceeds via a 6-endo-dig cyclization pathway. The choice of a gold(I) catalyst, often in combination with a silver salt co-catalyst (e.g., AgSbF₆) to abstract halides from the gold precursor, is crucial for efficiently activating the alkyne without undesirable side reactions.[14]

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroarylation This is a generalized protocol based on the work by Perumal and Praveen.[14]

Materials:

-

(Z)-2-(enynyl)indole substrate

-

Gold(I) chloride triphenylphosphine complex [AuCl(PPh₃)]

-

Silver hexafluoroantimonate [AgSbF₆]

-

Nitromethane, anhydrous

Procedure:

-

In a reaction vial, dissolve the (Z)-2-(enynyl)indole substrate (1.0 eq) in anhydrous nitromethane.

-

Add AuCl(PPh₃) (0.05 eq) and AgSbF₆ (0.05 eq) to the solution under an inert atmosphere.

-

Heat the mixture to 60 °C and stir for the time required for the reaction to complete (typically 1-4 hours, monitored by TLC).

-

After cooling, dilute the reaction mixture with an organic solvent like dichloromethane and filter through a short plug of silica gel to remove the metal catalysts.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired carbazole.

Cycloaddition Reactions: Building Five- and Six-Membered Rings

The alkyne moiety of 2-ethynyl-1H-indole is an excellent participant in cycloaddition reactions, acting as a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] cycloadditions (Diels-Alder reactions).[15][16] These concerted, pericyclic reactions allow for the stereospecific construction of complex ring systems in a single step.

-

[3+2] Cycloadditions: Reaction with 1,3-dipoles such as azides or nitrones can yield indole-fused triazoles or isoxazolines, respectively. These heterocycles are valuable in medicinal chemistry.

-

[4+2] Cycloadditions: While less common for the indole C2-C3 bond to act as the dienophile, the 2-ethynyl group can readily react with a diene. For instance, reaction with a suitably substituted diene can lead to the formation of tetrahydrocarbazoles, which can be subsequently aromatized.[17]

Multi-Component and Domino Reactions

The reactivity of 2-ethynyl-1H-indole precursors can be harnessed in elegant one-pot, multi-component reactions. For instance, a sequential Sonogashira coupling/intramolecular aminopalladation/cross-coupling of ortho-ethynylanilines with aryl iodides has been developed to rapidly access 2,3-diarylindoles in a single operation.[18] This showcases the power of using a single palladium catalyst to orchestrate multiple distinct bond-forming events, a highly efficient strategy for building molecular complexity.[18]

Another example involves the one-pot synthesis of 1,2-disubstituted indoles from 2-ethynylanilines and benzaldehydes, proceeding through condensation, reduction, and subsequent cyclization.[19]

Conclusion and Future Outlook

2-Ethynyl-1H-indole and its direct precursors stand as remarkably versatile and powerful building blocks in modern organic synthesis. The strategic placement of the reactive alkyne handle on the privileged indole scaffold provides an entry point to a vast chemical space of complex heterocyclic compounds. The transition-metal-catalyzed transformations, particularly those employing palladium, copper, and gold, have enabled the development of highly efficient and selective methods for constructing valuable molecular frameworks like substituted indoles and carbazoles. For researchers in drug discovery and materials science, mastering the chemistry of this precursor opens the door to novel molecular designs with potentially superior biological or physical properties. Future research will likely focus on developing enantioselective transformations, expanding the scope of cycloaddition and multi-component reactions, and applying these methodologies to the total synthesis of complex natural products.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

-

Cravotto, G., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3904. [Link]

-

Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Efficient indole synthesis from 2-ethynylaniline derivatives using copper (II) salts as catalysts in an aqueous medium. Tetrahedron, 61(46), 10958-10964. [Link]

-

Wang, Z., et al. (2022). One-Pot Synthesis of 1,2-Disubstituted Indoles from 2-Ethynylanilines and Benzaldehydes. The Journal of Organic Chemistry, 87(9), 5568-5576. [Link]

-

Li, J., et al. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 13(8), 2324-2328. [Link]

-

Kumar, A., et al. (2021). Synthesis of indolo[1,2-a]quinoline derivatives from 1-(2-ethynylphenyl)-1H-indoles. Tetrahedron Letters, 84, 153403. [Link]

-

Nath, M., & Deb, M. L. (2020). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 18(2), 201-224. [Link]

-

Aggarwal, S., et al. (2019). Recent Advances in the Synthesis of Carbazoles from Indoles. Asian Journal of Organic Chemistry, 8(10), 1676-1698. [Link]

-

Tice, C. M. (2009). 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Zhu, J., et al. (2016). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 12, 2582-2587. [Link]

-

Bilal, M., et al. (2022). Synthesis of 2-substituted 3-halo-1H-indoles via the annulation of 2-ethynyl benzeneamines. ResearchGate. [Link]

-

Daïch, A., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(11), 2093. [Link]

-

Söderberg, B. C. G. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Current Research in Chemical Biology, 3, 100050. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wang, X., et al. (2021). Substrate-directed divergent synthesis of fused indole polycycles through Rh(ii)-catalyzed cascade reactions of bis(diazo)indolin-2-ones. Chemical Communications, 57(78), 9992-9995. [Link]

-

Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649. [Link]

-

Gothelf, K. V., & Jorgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]

-

Gande, A., & Singh, F. V. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(44), 20697-20721. [Link]

-

Liu, X., & Zhang, J. (2017). Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. Organic & Biomolecular Chemistry, 15(1), 32-51. [Link]

-

Wu, J., et al. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 28(2), 339-342. [Link]

- Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.

-

Ban, H., & G-S. J. (2013). Establishing the concept of aza-[3 + 3] annulations using enones as a key expansion of this unified strategy in alkaloid synthesis. Beilstein Journal of Organic Chemistry, 9, 1198-1205. [Link]

-

Al-Ostath, O. A., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 1083. [Link]

-

Bermejo, F., et al. (2009). Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. ACS. [Link]

- Patai, S. (Ed.). (2008). The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons.

-

Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34271. [Link]

-

Li, X., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic Chemistry Frontiers, 11(12), 3326-3332. [Link]

-

Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 724. [Link]

-

ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

Chiotellis, A., et al. (2023). Design, Synthesis and Evaluation of the First 2-Alkynyl(aza)indole 18F Probe Targeting α-Synuclein Aggregates. Pharmaceuticals, 16(11), 1545. [Link]

-

Li, X., et al. (2024). Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts. Organic Chemistry Frontiers. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Carbazoles by Gold(I)-Catalyzed Carbocyclization of 2-(Enynyl)indoles [organic-chemistry.org]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. api.pageplace.de [api.pageplace.de]

- 17. researchgate.net [researchgate.net]

- 18. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. One-Pot Synthesis of 1,2-Disubstituted Indoles from 2-Ethynylanilines and Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Electronic & Synthetic Architectures of 2-Substituted Ethynyl Indoles

Executive Summary

This technical guide analyzes the physicochemical and synthetic properties of 2-substituted ethynyl indoles , a privileged scaffold in optoelectronics and medicinal chemistry. Unlike the more labile C3-substituted variants, C2-alkynyl indoles offer a rigid, linear conjugation path that maximizes orbital overlap between the indole

Electronic Architecture: The Conjugation Nexus

The defining feature of 2-ethynyl indoles is the electronic communication between the electron-rich indole core (donor) and the substituent at the terminus of the ethynyl spacer.

Orbital Hybridization and Rigidity

The C2 position of the indole ring is inherently electron-deficient compared to C3. However, attaching an ethynyl group (

-

Planarity: The linearity of the alkyne minimizes steric clash with the N1-H or N1-R group, forcing the substituent (e.g., a phenyl ring) into planarity with the indole core. This maximizes the hyperchromic effect.

-

ICT (Intramolecular Charge Transfer): When an Electron Withdrawing Group (EWG) such as

or

Substituent Effects on Band Gap

The electronic properties follow Hammett correlation principles.

| Substituent (R) | Electronic Effect | Impact on HOMO | Impact on LUMO | Fluorescence |

| 4-Methoxyphenyl | Donor (+M) | Destabilized (Raised) | Slight Raise | High |

| 4-Nitrophenyl | Acceptor (-M, -I) | Stable | Stabilized (Lowered) | Red-shifted, often quenched (ICT) |

| Pyridyl | Weak Acceptor | Stable | Moderate Lowering | pH-sensitive (Protonation switches emission) |

| TIPS/TMS | Steric Bulk | Stable | Stable | High |

Synthetic Architectures: The Sonogashira Protocol[1]

The construction of the C2-alkynyl bond is almost exclusively achieved via Sonogashira cross-coupling . However, the choice of catalytic system dictates the purity and yield.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Cu(I) cycle. A critical failure point in indole synthesis is the poisoning of the Pd catalyst by the free N-H bond if not protected or if the base is insufficient.

Figure 1: The catalytic cycle for the synthesis of 2-alkynyl indoles. Note that the Transmetallation step is the rate-determining step in the presence of bulky indole protecting groups.

Critical Process Parameters

-

Pd Source:

is preferred over -

The Copper Effect: CuI is essential for activating the terminal alkyne. However, excess CuI can lead to Glaser homocoupling (alkyne dimerization). Optimal ratio: 5 mol% Pd / 2-3 mol% Cu.

-

Base/Solvent:

in DMF is the gold standard. DMF solubilizes the polar indole, while

Photophysical Characterization

Solvatochromism as a Diagnostic Tool

2-substituted ethynyl indoles exhibit positive solvatochromism. As solvent polarity increases (Hexane

-

Mechanism: The excited state (ICT state) is more polar than the ground state. Polar solvents stabilize the excited state, lowering its energy.

-

Lippert-Mataga Analysis: By plotting Stokes shift (

) vs. orientation polarizability (

Aggregation-Induced Emission (AIE)

Unlike planar aromatics that suffer from Aggregation-Caused Quenching (ACQ), sterically hindered 2-ethynyl indoles (e.g., with a TPE substituent) can exhibit AIE.

-

In Solution: Rotational relaxation of the alkyne bond dissipates energy non-radiatively (dark).

-

In Aggregate: Rotation is restricted; energy is released radiatively (bright).

Experimental Protocols

Protocol A: Synthesis of 2-(Phenylethynyl)-1H-indole via Sonogashira Coupling

Target Audience: Synthetic Chemists requiring high-purity material for biological screening.

Reagents:

-

2-Iodoindole (1.0 eq)[2]

-

Phenylacetylene (1.2 eq)

- (0.05 eq)

-

CuI (0.03 eq)

- (10 eq)

-

Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

System Preparation (Self-Validating):

-

Flame-dry a Schlenk flask under vacuum. Backfill with Argon 3x.

-

Validation: If the flask fogs upon cooling, moisture is present. Repeat.

-

-

Degassing (Critical):

-

Dissolve 2-iodoindole in DMF in the flask.

-

Perform "Freeze-Pump-Thaw" (3 cycles) OR vigorous Argon sparging for 20 mins.

-

Why: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), visible as a blue/green tint in the byproduct spot on TLC.

-

-

Catalyst Addition:

-

Add

, CuI, and -

Add Phenylacetylene last via syringe.

-

Visual Check: The solution should turn from yellow to dark orange/brown over 10 minutes. If it turns black instantly, Pd has precipitated (catalyst death).

-

-

Reaction & Workup:

-

Stir at Room Temperature for 4-6 hours. (Heating to 60°C is only needed for electron-rich aryl alkynes).

-

Monitoring: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the starting iodide (

) and appearance of a highly fluorescent blue spot ( -

Quench with saturated

(removes copper salts). Extract with EtOAc.

-

-

Purification:

-

Silica gel chromatography.[2]

-

Note: 2-alkynyl indoles are sensitive to acid. Use 1%

in the eluent to neutralize silica acidity.

-

Protocol B: Photophysical Assessment (Quantum Yield)

Target Audience: Analytical Chemists.

-

Standard Preparation: Prepare a

M solution of the indole in Cyclohexane (non-polar) and DMSO (polar). -

Reference: Use 9,10-Diphenylanthracene (

) or Quinine Sulfate ( -

Measurement:

-

Record UV-Vis absorbance (Keep OD < 0.1 to avoid inner filter effects).

-

Record Fluorescence emission using the absorption

as excitation.

-

-

Calculation:

Where

Pharmacological Implications

In drug discovery, the 2-ethynyl indole scaffold serves two roles:

-

Kinase Inhibition: The indole mimics the adenine ring of ATP. The 2-alkynyl group extends into the hydrophobic pocket of kinases (e.g., Src, VEGFR).

-

Metabolic Stability: The

triple bond is rigid and less prone to enzymatic oxidation compared to alkene analogs, though it can be a site for CYP450 metabolism if not sterically protected.

References

-

Benchchem. Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline.Link

-

Lu, B. Z., et al. (2013).[3] "One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination." Journal of Organic Chemistry. Link

-

Organic & Biomolecular Chemistry. (2021). "Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source." Link

-

ResearchGate. "Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles." Link

-

RSC Publishing. (2024). "Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives." Link

-

PubMed. (2020). "Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization." Link

-

PubMed. (2022).[4][5] "3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores." Link

Sources

- 1. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination [organic-chemistry.org]

- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Guide: Handling and Storage of Ethynyl Indoles

Executive Summary & Chemical Profile

Ethynyl indoles are high-value pharmacophores used extensively in the synthesis of kinase inhibitors, antiviral agents, and molecular probes via Sonogashira coupling or CuAAC (Click) chemistry. While the indole core presents standard toxicological risks, the terminal ethynyl group (-C≡CH) introduces a critical physical hazard profile: thermodynamic instability and shock sensitivity when in contact with specific metals.

This guide moves beyond generic SDS templates to address the specific reactivity-driven hazards of this compound class.

Structural Hazard Analysis

The molecule possesses two distinct hazard domains:

-

The Indole Core: Lipophilic, bioactive scaffold capable of penetrating dermal barriers (Systemic Toxicity).

-

The Ethynyl Moiety: A high-energy functional group with an acidic proton (

), susceptible to exothermic polymerization and the formation of explosive metal acetylides.

Hazard Identification (GHS & Mechanistic)

Standard SDS documents often underreport the reactivity hazards of research-grade intermediates. Below is the synthesized hazard profile for Ethynyl Indoles based on structural reactivity and toxicological data of the parent scaffold.

Synthesized GHS Classification

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Cause |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] | Indole core pharmacology. |

| Acute Toxicity (Dermal) | 3 | H311 | Toxic in contact with skin.[1][3] | High lipophilicity of indole facilitates absorption. |

| Skin/Eye Irritation | 2/2A | H315/H319 | Causes skin/serious eye irritation.[1] | Acidic terminal alkyne proton; organic irritant. |

| Reactivity (Non-GHS) | N/A | EUH006 | Explosive with or without contact with air. | Specific to dry metal salts (Cu, Ag). |

The "Hidden" Hazard: Metal Acetylide Formation

The most critical safety parameter for ethynyl indoles is their incompatibility with coinage metals (Copper, Silver) in basic media.

-

Mechanism: The terminal alkyne proton is deprotonated by weak bases, reacting with

or -

Risk: When dry, these acetylides are primary explosives (shock and friction sensitive).

-

Context: This risk is highest during work-up of Sonogashira or Click reactions, not necessarily during storage of the pure starting material.

Storage & Stability Protocol

While some literature suggests crystalline 3-alkynylindoles are stable at ambient temperature [1], this applies only to high-purity, neutral samples. Impurities (trace metals, bases) accelerate decomposition.

The "Red-Flag" Self-Validating Storage System

Implement a visual inspection protocol to validate compound integrity before every use.

-

Primary Storage:

in a dedicated spark-proof freezer. -

Atmosphere: Argon backfill is mandatory. Oxygen promotes oxidative homocoupling (Glaser coupling), forming diynes and peroxides.

-

Container: Amber glass vials with Teflon-lined caps. Never use metal spatulas or metallic containers.

Visual Validation Check:

-

Pass: White to off-white crystalline solid.

-

Fail (Quarantine): Yellow/Orange discoloration (indicates oxidation).

-

Critical Fail (Dispose): Dark brown/black gummy residue (indicates polymerization).

Operational Handling: Synthesis & Isolation

The following workflow integrates safety controls directly into the experimental procedure.

Workflow Diagram: Safe Handling Lifecycle

The diagram below illustrates the critical control points (CCPs) where safety interventions prevent thermal runaway or explosion.

Figure 1: Safety lifecycle of ethynyl indoles. The "Quench" step is the primary barrier against explosive residue formation.

Handling Protocol (Step-by-Step)

1. Weighing & Transfer

-

Tooling: Use only ceramic, glass, or plastic spatulas. Avoid stainless steel, which can introduce trace iron/nickel, potentially catalyzing slow polymerization.

-

PPE: Double nitrile gloves (indole permeation protection) and chemical safety goggles.

2. Reaction Setup (CuAAC/Sonogashira)

-

The Trap: Do not allow the reaction to run dry. Concentrating a reaction mixture containing Ethynyl Indole + Copper Catalyst + Base is a recipe for explosion.

-

Solvent: Ensure solvents are degassed. Oxygen leads to Glaser coupling byproducts which are often more unstable than the starting material.

3. The "Chelation Quench" (Mandatory Safety Step)

-

Why: You must strip the copper ions from the alkyne before concentrating the organic layer.

-

Protocol: Upon reaction completion, add a saturated aqueous solution of EDTA (disodium salt) or Ammonium Chloride (

) . -

Validation: Stir vigorously for 30 minutes. The aqueous layer should turn blue (Cu-complex), leaving the organic layer free of reactive metal species. Only then is it safe to separate and concentrate.

Emergency Response

Spill Management

-

Solid Spill: Do not sweep dry (static risk). Dampen with an inert solvent (heptane) and wipe up with distinctively colored pads.

-

Solution Spill: Absorb with vermiculite. Do not use clay-based absorbents if the solution is acidic.

First Aid (Indole Specific)

-

Skin Contact: Indoles are rapidly absorbed. Wash immediately with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is more effective than water alone for lipophilic indoles.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation[2][6]

Never dispose of ethynyl indoles or their reaction mixtures in the general "Organic Waste" carboy if that carboy contains heavy metal residues from other experiments.

Deactivation Protocol:

-

Dilute the waste material with acetone.

-

Add a 10% excess of dilute HCl (to protonate any acetylides).

-

Dispose of as "Halogenated Organic Waste" (due to potential iodine/bromine from coupling partners) or "High Hazard Organic" depending on facility rules.

References

-

GHS Classification & Indole Toxicity

-

Alkyne Reactivity & Stability

-

Handling Protocols

-

National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from

-

Sources

Methodological & Application

Application Note: Precision Sonogashira Coupling of 2-Ethynyl-1H-indole

Topic: Sonogashira coupling reactions using 2-Ethynyl-1H-indole Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.

Executive Summary

The 2-alkynylindole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-tumor agents, kinase inhibitors, and functional fluorophores. However, the utilization of 2-ethynyl-1H-indole presents distinct synthetic challenges compared to its C3-isomer or simple phenylacetylenes.

This guide addresses the critical instability of the terminal alkyne at the indole C2 position, the acidity of the free N-H bond, and the propensity for oxidative homocoupling (Glaser coupling). We present two field-validated protocols: a robust One-Pot In-Situ Desilylation method (recommended for reliability) and a Direct Coupling method for isolated substrates, alongside a self-validating troubleshooting framework.

Chemical Context & Substrate Handling[1][2][3][4][5][6]

The Stability Paradox

Unlike 3-ethynylindole, which benefits from the electron-donating resonance of the nitrogen lone pair stabilizing the C3 position, 2-ethynyl-1H-indole is electronically distinct. The C2 position is electron-deficient relative to C3, yet the terminal alkyne remains highly reactive.

-

Instability: The free terminal alkyne is prone to polymerization and oxidative dimerization (Glaser coupling) upon exposure to air and light.

-

Storage: If isolated, 2-ethynyl-1H-indole must be stored at -20°C in the dark under an inert atmosphere.

-

Strategic Recommendation: To maximize reproducibility, avoid isolating the free alkyne. Instead, utilize the stable precursor 2-((trimethylsilyl)ethynyl)-1H-indole and unmask the reactive alkyne in situ during the coupling reaction.

The N-H Acidity Factor

The indole N-H (pKa ~16 in DMSO) presents a chemoselectivity challenge.

-

Risk: Strong bases (e.g., NaOtBu, KHMDS) used in some cross-coupling variants will deprotonate the nitrogen, leading to competitive N-arylation or catalyst poisoning.

-

Control: Standard Sonogashira amine bases (Et

N, diethylamine) are generally too weak to fully deprotonate the indole nitrogen but sufficient to facilitate the copper-acetylide formation. N-protection (Boc, Tosyl, Methyl) is recommended for scale-up but is not strictly required if mild bases are used.

Experimental Protocols

Protocol A: The "Gold Standard" (One-Pot Desilylation-Coupling)

Best for: Unstable substrates, high-throughput library synthesis, and avoiding homocoupling.

Concept: The active alkyne is generated slowly in the reaction mixture using a fluoride source or base, keeping its steady-state concentration low and minimizing homocoupling.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aryl Halide (Ar-I/Br) | 1.0 equiv | Electrophile |

| 2-(TMS-ethynyl)indole | 1.2 equiv | Nucleophile Precursor |

| PdCl | 0.03 - 0.05 equiv | Catalyst (Pre-catalyst) |

| CuI | 0.05 equiv | Co-catalyst |

| TBAF (1M in THF) | 1.5 equiv | Desilylating Agent & Base |

| Triethylamine (TEA) | 2.0 equiv | Auxiliary Base |

| Solvent | THF or DMF | Reaction Medium (Degassed) |

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes. Critical: Oxygen is the primary cause of Glaser homocoupling side-products.

-

Loading: Charge the vessel with Aryl Halide (1.0 mmol), PdCl

(PPh -

Substrate Addition: Add 2-(TMS-ethynyl)indole (1.2 mmol) dissolved in minimal THF.

-

Activation: Add TEA (2.0 mmol) followed dropwise by TBAF solution (1.5 mmol).

-

Note: The solution may darken immediately; this is normal.

-

-

Reaction: Seal and stir at 40–60°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of the Aryl Halide.

-

-

Workup: Dilute with EtOAc, wash with sat. NH

Cl (to sequester Cu), then brine. Dry over Na -

Purification: Flash chromatography. Caution: Indole derivatives can be acid-sensitive; use neutralized silica (add 1% Et

N to eluent) if streaking occurs.

Protocol B: Copper-Free Coupling (Direct Use of Free Alkyne)

Best for: Systems where Copper interferes (e.g., chelation-sensitive motifs) or when "Glaser" dimerization is the dominant side reaction.

Concept: Eliminating Copper prevents the formation of the Cu-acetylide intermediate, which is the species responsible for oxidative homocoupling.

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Aryl Iodide | 1.0 equiv | Electrophile (Bromides are sluggish without Cu) |

| 2-Ethynyl-1H-indole | 1.5 equiv | Nucleophile (Freshly prepared/purified) |

| Pd(PPh | 0.05 equiv | Catalyst (Pd(0) source preferred) |

| Pyrrolidine | 2.0 - 3.0 equiv | Base (Specific for Cu-free cycles) |

| Solvent | DMF or DMSO | Polar solvent aids the "ionic" mechanism |

Step-by-Step Methodology

-

Degassing: Rigorous degassing is non-negotiable. Use the freeze-pump-thaw method (3 cycles) for the solvent.

-

Assembly: In a glovebox or under strict Argon flow, combine Aryl Iodide, Pd(PPh

) -

Base Addition: Inject degassed Pyrrolidine and Solvent.

-

Reaction: Heat to 80°C . Reaction times are typically longer (12–24 h) than Cu-catalyzed variants.

-

Workup: Standard aqueous extraction.

Mechanistic Visualization

The following diagram illustrates the Protocol A (One-Pot) pathway, highlighting the in situ activation and the critical diversion from the Glaser homocoupling side reaction.

Figure 1: Catalytic cycle for the One-Pot Desilylation-Sonogashira coupling. Note the critical "Glaser" off-ramp which is suppressed by limiting O

Troubleshooting & Optimization (Self-Validating System)

Use this decision matrix to diagnose reaction failures. The system is "self-validating" because the visual cues (color) directly correlate to specific chemical failures.

| Observation | Diagnosis | Corrective Action |

| Reaction turns bright Green/Blue | Glaser Coupling: Oxygen ingress has oxidized Cu(I) to Cu(II), promoting homocoupling of the indole alkyne. | 1. Repeat degassing (freeze-pump-thaw).2. Increase alkyne equivalents.3. Switch to Protocol B (Copper-free). |

| Reaction stalls (Black precipitate) | Pd Black Formation: Catalyst decomposition due to instability or lack of ligands. | 1. Add excess ligand (PPh |

| Low Yield (N-Arylation observed) | Base too strong: Competition between C-H and N-H activation. | 1. Switch base to Et |

| Starting Material (TMS) remains | Incomplete Desilylation: Fluoride source inactive or sequestered. | 1. Use fresh TBAF.2. Increase temperature to 60°C.3. Add Cs |

| Product streaks on TLC | Acid Sensitivity: The indole-alkyne product is degrading on acidic silica. | 1. Pre-wash silica column with 1% Et |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. Link

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Link

-

Sørensen, U. S., & Pombo-Villar, E. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the Sonogashira coupling reaction.[2] Organic Letters. Link

-

Liang, Y., et al. (2011). Palladium-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using Water as Solvent.[3] The Journal of Organic Chemistry. Link

-

PubChem. (n.d.). 2-Ethynyl-1H-indole Compound Summary. National Library of Medicine. Link

Sources

Application Note & Protocol: Synthesis of 2-Ethynyl-1H-indole via Modified Seyferth-Gilbert Homologation

Abstract

The 2-ethynyl-1H-indole scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its rigid, linear geometry and its utility as a versatile synthetic handle, particularly in "click chemistry" applications.[1] This document provides a comprehensive guide for the synthesis of 2-ethynyl-1H-indole from indole-2-carboxaldehyde using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This one-pot protocol offers significant advantages, including mild reaction conditions and compatibility with a broad range of functional groups, making it a superior alternative to harsher, multi-step methods like the Corey-Fuchs reaction.[2][3] We present a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and a troubleshooting guide to ensure reliable and safe execution by trained laboratory personnel.

Introduction: The Significance of 2-Ethynyl-1H-indole

The indole nucleus is a cornerstone in drug discovery, present in numerous natural products and pharmaceuticals.[4] The addition of an ethynyl group at the C2-position dramatically expands its synthetic potential. The terminal alkyne of 2-ethynyl-1H-indole can serve as a rigid linker to direct pharmacophores, act as a bioisostere for various functional groups, and participate in a wide array of chemical transformations.[1] Its most prominent application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient construction of complex 1,2,3-triazole-linked molecules for drug discovery and materials science.[1]

The Seyferth-Gilbert homologation provides a direct, one-carbon extension of an aldehyde to a terminal alkyne.[2][5] The Ohira-Bestmann modification employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), which generates the necessary phosphonate carbanion under much milder basic conditions (e.g., K₂CO₃ in methanol) compared to the strong bases (e.g., KOtBu) required for the original Seyferth-Gilbert reagent.[2][6][7] This modification is crucial for substrates like indole-2-carboxaldehyde, which may be sensitive to harsh basic conditions.

Reaction Principle and Mechanism

The Ohira-Bestmann reaction transforms an aldehyde into a terminal alkyne in a one-pot procedure. The mechanism proceeds through several key steps, initiated by the in-situ generation of the active nucleophile, the dimethyl (diazomethyl)phosphonate anion.[2][8][9]

The key mechanistic steps are:

-

In-Situ Reagent Generation: In the presence of a mild base like potassium carbonate, methanol cleaves the acetyl group from the Ohira-Bestmann reagent, generating the dimethyl (diazomethyl)phosphonate carbanion.[2][9]

-

Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of indole-2-carboxaldehyde.[6]

-

Cyclization & Elimination: The resulting alkoxide intermediate undergoes a cyclization analogous to a Wittig reaction, forming an unstable oxaphosphetane intermediate.[8] This intermediate rapidly eliminates dimethyl phosphate.

-

Formation of Vinyl Diazo Species: The elimination yields a vinyl diazo intermediate.

-

Nitrogen Extrusion and Rearrangement: This intermediate loses molecular nitrogen (N₂) to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the final 2-ethynyl-1H-indole product.[2][8]

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. youtube.com [youtube.com]

- 7. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Fluorescent Probes using 2-Ethynyl-1H-indole Scaffolds

Introduction

The indole heterocycle is a privileged scaffold in fluorescent probe design due to its high quantum yield, biocompatibility, and structural resemblance to the amino acid tryptophan. However, the intrinsic fluorescence of simple indoles typically falls in the UV region, limiting their utility in live-cell imaging due to cellular autofluorescence and shallow tissue penetration.

To overcome this, the 2-ethynyl-1H-indole scaffold serves as a critical "molecular handle." The ethynyl group at the C2 position performs two functions:

-

Conjugation Extension: It rigidly extends the

-electron system, bathochromically shifting emission into the visible/NIR spectrum. -

Orthogonal Reactivity: It enables precision functionalization via Sonogashira cross-coupling or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the synthesis of "Turn-On" Intramolecular Charge Transfer (ICT) probes. We utilize a Donor-π-Acceptor (D-π-A) architecture where the electron-rich indole (Donor) is linked via the ethynyl bridge (

Strategic Design & Workflow

The synthesis relies on a modular approach. We first establish the terminal alkyne on the indole core using the Seyferth-Gilbert Homologation (specifically the mild Bestmann-Ohira modification), followed by a Sonogashira coupling to install the acceptor unit.

Synthesis Workflow Visualization

Figure 1: Modular synthetic pathway transforming a simple indole into a functional fluorescent probe.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-Ethynyl-1H-indole)

Rationale: While 2-ethynylindole can be made via Sonogashira coupling of 2-iodoindole with TMS-acetylene, that route requires expensive iodinated starting materials and a deprotection step. The Bestmann-Ohira homologation is superior: it is a one-step conversion from the aldehyde, proceeds at room temperature, and avoids heavy metal waste in the primary step [1].

Reagents:

-

Indole-2-carboxaldehyde (1.0 equiv)

-

Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Methanol (dry)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Indole-2-carboxaldehyde (145 mg, 1.0 mmol) in anhydrous Methanol (10 mL).

-

Base Addition: Add

(276 mg, 2.0 mmol) to the solution. The mixture may become slightly heterogeneous. -

Reagent Addition: Add the Bestmann-Ohira reagent (230 mg, 1.2 mmol) dropwise over 5 minutes.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by a less polar alkyne spot ( -

Quench & Workup: Dilute with diethyl ether (30 mL) and wash with saturated

(2 x 15 mL) and brine (15 mL). -

Purification: Dry organic layer over

, concentrate in vacuo (do not heat above 30°C as terminal alkynes can be volatile/unstable). Purify via silica flash chromatography (Hexane:EtOAc 9:1).

Validation Point:

-

1H NMR (

): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the alkyne proton singlet at

Protocol B: Functionalization via Sonogashira Coupling

Rationale: To create a red-shifted probe, we couple the alkyne to an electron-deficient aryl halide (e.g., 4-iodonitrobenzene or an iodinated benzothiadiazole). This establishes the D-π-A system required for Intramolecular Charge Transfer (ICT) [2].

Reagents:

-

2-Ethynyl-1H-indole (from Protocol A) (1.0 equiv)

-

Aryl Iodide (Acceptor) (1.1 equiv)

- (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (TEA) or DIPEA (3.0 equiv)

-

THF or DMF (degassed)

Step-by-Step Procedure:

-

Degassing (Critical): Oxygen causes homocoupling of alkynes (Glaser coupling), destroying the scaffold. Sparge the solvent (THF) with Argon for at least 15 minutes before use.

-

Assembly: In a Schlenk tube, combine the 2-ethynylindole (141 mg, 1.0 mmol), Aryl Iodide (1.1 mmol),

(35 mg), and CuI (19 mg). -

Solvent Addition: Add degassed THF (5 mL) and TEA (0.42 mL, 3.0 mmol) under a counter-flow of Argon. Seal the tube.

-

Heating: Heat the mixture to 50°C for 6–12 hours. The solution usually darkens as the conjugated product forms.

-

Workup: Filter through a celite pad to remove metal catalysts. Wash the pad with EtOAc.[1][2]

-

Purification: Concentrate the filtrate and purify via column chromatography. D-π-A probes are often highly colored (yellow/orange/red) and fluorescent on silica under UV (365 nm).

Mechanism of Action (ICT)

The resulting probe operates via Intramolecular Charge Transfer. Upon excitation, electron density shifts from the Indole (Donor) across the ethynyl bridge to the Acceptor.

Figure 2: The photophysical mechanism. The ethynyl bridge ensures planarity, facilitating efficient charge transfer.

Characterization & Data Interpretation

Successful synthesis must be validated by structural and photophysical data.

| Parameter | Method | Expected Result (Typical D-π-A Indole) |

| Structure | 1H NMR | Downfield shift of indole protons; disappearance of terminal alkyne proton (~3.3 ppm). |

| Conjugation | FT-IR | Shift of alkyne stretch ( |

| Absorbance | UV-Vis | New broad band in visible region (400–500 nm) corresponding to ICT transition. |

| Emission | Fluorescence | Strong emission (500–650 nm). Large Stokes shift (>80 nm) due to ICT character [3]. |

| Solvatochromism | Solvent Scan | Emission red-shifts in polar solvents (e.g., DMSO vs. Toluene), confirming ICT mechanism. |

Troubleshooting Guide

-

Problem: Low yield in Sonogashira coupling.

-

Cause: Oxidation of the catalyst or alkyne.

-

Solution: Ensure rigorous degassing. Use a "freeze-pump-thaw" cycle for solvents if possible. Increase catalyst loading to 10 mol% Pd.

-

-

Problem: Product is non-fluorescent.

-

Cause: Quenching by heavy atoms (residual Iodine/Palladium) or aggregation (ACQ).

-

Solution: Perform a scavenger resin wash (e.g., QuadraPure™) to remove Pd. Test fluorescence in dilute solution (<10

) to rule out aggregation.

-

-

Problem: Unstable terminal alkyne.

-

Cause: Polymerization.

-

Solution: Store the 2-ethynylindole intermediate in solution (e.g., in Benzene/DCM) at -20°C rather than as a dry solid.

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Li, Y., et al. (2019). Indole-based fluorescent probes for bioimaging. Chemical Communications. [Link]

Sources

Guarding the Gateway: A Detailed Guide to the N-Protection of 2-Ethynyl-1H-indole

An In-Depth Application Note for Researchers, Scientists, and Drug Development Professionals

The 2-ethynyl-1H-indole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. Its utility is significantly enhanced through functionalization, a process that often necessitates the strategic protection of the indole nitrogen. This guide provides a comprehensive overview of the procedures for the N-protection of 2-ethynyl-1H-indole, delving into the causality behind experimental choices and offering detailed, field-proven protocols.

The Imperative of N-Protection

The indole nitrogen's acidic proton and its participation in the aromatic system render the 2,3-π bond susceptible to undesirable side reactions under various synthetic conditions.[1] N-protection is crucial to:

-

Enhance Stability: Prevents degradation of the indole ring, particularly under acidic conditions.[1]

-

Modulate Reactivity: Deactivates the indole ring towards electrophilic attack and allows for selective functionalization at other positions.

-

Improve Solubility: The introduction of certain protecting groups can enhance the solubility of the indole derivative in organic solvents.

-

Direct Lithiation: N-protection is often a prerequisite for regioselective deprotonation and subsequent functionalization of the indole nucleus.[1]

The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent synthetic steps and the ease of its selective removal without affecting other functional groups, especially the sensitive ethynyl moiety. This guide will focus on three commonly employed and versatile protecting groups: tert-butoxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Strategic Protection Methodologies: A Comparative Analysis

A summary of the key characteristics of the Boc, Tosyl, and SEM protecting groups is presented below, highlighting their respective strengths and weaknesses in the context of 2-ethynyl-1H-indole chemistry.

| Protecting Group | Key Advantages | Common Deprotection Conditions | Potential Considerations for 2-Ethynyl-1H-indole |

| Boc | Easily introduced; Cleaved under mild acidic conditions; Generally stable to bases and nucleophiles.[2] | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or methanol.[3] | The ethynyl group is generally stable to the acidic deprotection conditions. |

| Tosyl | Robust and stable to a wide range of reaction conditions, including strongly acidic and oxidative environments.[4] | Harsh conditions often required: strong bases (KOH, NaOH) at high temperatures, or reductive cleavage (e.g., Mg/MeOH, Na/NH₃).[5][6] | The stability of the ethynyl group under harsh basic or reductive deprotection conditions must be carefully evaluated. |

| SEM | Stable to a broad range of conditions including bases, organometallics, and mild acids;[7] Removable under mild, specific conditions. | Fluoride ion sources (e.g., TBAF) or acidic conditions.[5][7] | Fluoride-mediated deprotection is orthogonal to many other protecting groups and is compatible with the ethynyl functionality. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-protection of 2-ethynyl-1H-indole with Boc, Tosyl, and SEM groups, along with their respective deprotection procedures.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is an excellent choice for protecting the indole nitrogen when subsequent reactions involve basic or nucleophilic conditions. Its removal under mild acidic conditions ensures the integrity of the ethynyl group.

Caption: Workflow for Boc protection and deprotection of 2-ethynyl-1H-indole.

This protocol describes a general method for the Boc protection of primary and secondary amines, which can be adapted for 2-ethynyl-1H-indole.[3]

Reagents and Materials:

-

2-Ethynyl-1H-indole (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)

-

Triethylamine (TEA) (1.5 mmol, 1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (10 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-ethynyl-1H-indole (1.0 mmol) in anhydrous THF or CH₂Cl₂ (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel if necessary.

This procedure outlines the removal of the Boc group under mild acidic conditions.[3]

Reagents and Materials:

-

N-Boc-2-ethynyl-1H-indole (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-2-ethynyl-1H-indole (1.0 mmol) in CH₂Cl₂ (5 mL).

-

Add TFA (5 mL) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 2-ethynyl-1H-indole.

p-Toluenesulfonyl (Tosyl) Protection

The tosyl group provides robust protection for the indole nitrogen, rendering it stable to a wide array of synthetic transformations. However, its removal often requires harsh conditions, which necessitates careful consideration of the stability of other functional groups in the molecule.

Caption: Workflow for tosyl protection and deprotection of 2-ethynyl-1H-indole.

This protocol is adapted from a general procedure for the N-tosylation of indoles.[4]

Reagents and Materials:

-

2-Ethynyl-1H-indole (10 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (20 mmol, 2.0 eq.)

-

Anhydrous potassium carbonate (K₂CO₃) (40 mmol, 4.0 eq.)

-

Ethyl methyl ketone (40 mL)

-

Benzene

-

Ether

Procedure:

-

In a round-bottom flask, prepare a stirred mixture of 2-ethynyl-1H-indole (10 mmol), p-toluenesulfonyl chloride (20 mmol), and anhydrous potassium carbonate (40 mmol) in ethyl methyl ketone (40 mL).

-

Heat the mixture under reflux for 5 hours.

-

Filter the hot reaction mixture to remove inorganic salts.

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in benzene and evaporate to dryness under vacuum to remove any remaining ethyl methyl ketone.

-

Add ether to the residue to precipitate the N-tosyl derivative.

-

Collect the solid product by filtration and dry.

A mild method for the deprotection of N-tosyl indoles using cesium carbonate is described, which may be compatible with the ethynyl group.[8]

Reagents and Materials:

-

N-Tosyl-2-ethynyl-1H-indole (1.0 mmol)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 eq.)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

Procedure:

-

Dissolve N-tosyl-2-ethynyl-1H-indole (1.0 mmol) in a mixture of THF and MeOH (2:1 ratio) at ambient temperature.

-

Add cesium carbonate (3.0 mmol) to the solution.

-

Stir the resulting mixture at ambient temperature and monitor the reaction by HPLC or TLC.

-

Once the reaction is complete, evaporate the mixture under vacuum.

-

To the residue, add water and stir at ambient temperature for 10 minutes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography if necessary.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group offers robust protection and can be removed under specific and mild conditions, providing excellent orthogonality with many other protecting groups.

Caption: Workflow for SEM protection and deprotection of 2-ethynyl-1H-indole.

This protocol is a general procedure for the SEM protection of amines and can be applied to 2-ethynyl-1H-indole.[7]

Reagents and Materials:

-

2-Ethynyl-1H-indole (4.87 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (7.31 mmol, 1.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (6.33 mmol, 1.3 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under argon, add anhydrous DMF and cool to 0 °C.

-

Carefully add sodium hydride (60% dispersion) to the cooled DMF.

-

In a separate flask, dissolve 2-ethynyl-1H-indole in a small amount of anhydrous DMF.

-

Add the indole solution dropwise to the NaH/DMF mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride to the reaction mixture.

-

Allow the reaction to proceed for several hours (e.g., 10 hours), monitoring by TLC.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvents.

-

Purify the crude product by flash column chromatography.

Fluoride-mediated deprotection is a mild and efficient method for removing the SEM group.[5]

Reagents and Materials:

-

N-SEM-2-ethynyl-1H-indole (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5-2.0 mmol, 1.5-2.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-SEM protected indole in anhydrous THF.

-

Add a 1.0 M solution of TBAF in THF dropwise at room temperature.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the crude product by column chromatography if necessary.

Conclusion

The judicious selection and application of an N-protecting group are paramount for the successful synthesis and functionalization of 2-ethynyl-1H-indole. This guide has provided a detailed framework for the N-protection of this valuable scaffold using Boc, Tosyl, and SEM groups. By understanding the underlying principles and following the detailed protocols, researchers can confidently navigate the synthetic challenges and unlock the full potential of 2-ethynyl-1H-indole in their scientific endeavors.

References

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link].

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link].

-

EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. Available at: [Link].

-

Experimental Procedures. The Royal Society of Chemistry. Available at: [Link].

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link].

-

Synthesis of 5‐substituted N¹‐tosylated indoles. Reagents and conditions. ResearchGate. Available at: [Link].

-

Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Academia.edu. Available at: [Link].

-

Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available at: [Link].

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available at: [Link].

-

SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link].

-

One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Asian Journal of Organic Chemistry. Available at: [Link].

-

N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry. Available at: [Link].

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link].

-

Tosylation protocol? Reddit. Available at: [Link].

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available at: [Link].

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link].

-

AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link].

-

Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. Available at: [Link].

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. Available at: [Link].

-

N-Tosyl-(Sa)-binam-L-prolinamide. Organic Syntheses. Available at: [Link].

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link].

-

Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link].

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link].

-

2-Ethynyl-1H-indole. PubChem. Available at: [Link].

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Institutes of Health. Available at: [Link].

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Available at: [Link].

-

Efficient Indole Synthesis from 2-Ethynylaniline. Tetrahedron. Available at: [Link].

-

A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available at: [Link].

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link].

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. Available at: [Link].

Sources

- 1. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]

- 2. mcours.net [mcours.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one [academia.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yields in the synthesis of 2-Ethynyl-1H-indole

Current Status: Operational Ticket ID: #ETH-IND-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Module 1: Route Selection Strategy (Triage)

Before optimizing a failing reaction, we must validate the synthetic route. 2-Ethynyl-1H-indole is electronically unique; the electron-rich indole ring makes the terminal alkyne prone to oxidative polymerization ("black tar") and the N-H bond interferes with organometallic cycles.

Decision Matrix: Which Route Fits Your Precursors?

| Feature | Route A: Sonogashira Coupling | Route B: Corey-Fuchs Reaction |

| Starting Material | 2-Haloindole (Iodo- or Bromo-) | Indole-2-carboxaldehyde |

| Key Reagent | TMS-Acetylene, Pd catalyst, CuI | CBr₄, PPh₃, n-BuLi |

| Primary Failure Mode | Homocoupling (Glaser), Catalyst Poisoning | Incomplete lithiation, Polymerization |

| Scalability | High (Convergent) | Moderate (Linear, requires cryo) |

| Recommended For | Rapid screening, small scale | High purity, multi-gram scale |

Module 2: The Corey-Fuchs Protocol (High-Fidelity)

This is the most robust method for generating high-purity 2-ethynylindole, avoiding the transition metal residues that plague Sonogashira products.

Workflow Visualization

Caption: The two-stage transformation converting the aldehyde to the terminal alkyne via the gem-dibromo intermediate.

Troubleshooting Guide: Corey-Fuchs

Q: My yield in Step 1 (Dibromoalkene) is low (<50%). A: The ylide formed from CBr₄/PPh₃ is bulky.

-

The Fix: Add Zinc dust (1.0 equiv) to the reaction mixture. This accelerates the formation of the reactive phosphorous ylide and scavenges bromine byproducts that can degrade the indole ring.

-

Protocol Adjustment: Ensure the DCM is strictly anhydrous. Water destroys the ylide immediately.

Q: Upon adding n-BuLi (Step 2), the reaction turns black and I recover starting material.

A: You likely under-calculated the base equivalents. The free N-H proton on the indole is acidic (

-

The Fix: Use 3.0 to 3.5 equivalents of n-BuLi.

-

1 eq: Deprotonates Indole N-H.

-

1 eq: Li-Halogen exchange (forms the carbenoid).

-

1 eq: Eliminates the second Bromine to form the alkyne.

-

-

Alternative: Protect the nitrogen (N-Boc or N-Tosyl) before starting the Corey-Fuchs sequence. This prevents N-lithiation and increases yield by 20-30%.

Module 3: The Sonogashira Protocol (Convergent)

If you must use the cross-coupling route (e.g., you already have 2-iodoindole), you must mitigate the "Copper Effect." Copper(I) promotes the homocoupling of the alkyne (Glaser coupling), forming diynes instead of your product.

Optimized Protocol: The "Slow-Addition" Method

Reagents:

-

Substrate: N-Boc-2-iodoindole (Protection is mandatory for yields >60%).

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).

-

Co-catalyst: CuI (2 mol%).

-

Base/Solvent: Et₃N / THF (degassed).

Step-by-Step Execution:

-

Degassing: Oxygen is the enemy. Sparge solvents with Argon for 30 mins. Do not just "flush" the headspace.

-

The Mix: Dissolve Indole and Pd-catalyst in the base/solvent mixture.

-

The Trick: Dissolve the TMS-acetylene in a separate syringe. Add it dropwise over 1 hour to the reaction mixture.

-

Why? Keeping the alkyne concentration low relative to the Pd catalyst favors the cross-coupling over the copper-mediated homocoupling.

-

-

Deprotection: Remove TMS with K₂CO₃/MeOH. Do not use TBAF if you can avoid it; the fluoride ion is basic enough to cause polymerization of the naked ethynyl indole in high concentrations.

Common Failure Modes (Sonogashira)

| Symptom | Diagnosis | Corrective Action |

| Reaction turns black immediately | Pd precipitation (Pd black) | Ligand deficiency. Add 10 mol% extra PPh₃ to stabilize the active Pd(0) species. |

| Product is a dimer (Diyne) | Glaser Coupling | Oxygen leak. Re-run with strict freeze-pump-thaw degassing. Reduce CuI loading to 1 mol%. |

| No Conversion | Catalyst Poisoning | Free N-H is coordinating Pd. Protect the indole nitrogen (N-Boc or N-Tosyl). |

Module 4: Purification & Storage (The "Hidden Killer")

Many researchers synthesize the compound successfully but destroy it during purification. 2-Ethynylindole is acid-sensitive.

The "Buffered Silica" Protocol:

Standard silica gel is slightly acidic (

-

Pre-treatment: Slurry your silica gel in Hexanes containing 2% Triethylamine (Et₃N) .

-

Column Packing: Pack the column with this basified slurry.

-

Elution: Run the column with Hexanes/EtOAc (containing 1% Et₃N).

-

Evaporation: Do not heat the water bath above 30°C.

Storage:

-

Store as a solid at -20°C under Argon.

-

If storing as a solution, use Benzene or Toluene (degassed). Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage as they can become acidic over time.

References

-

Corey-Fuchs Reaction Mechanism & Protocol

- Source: Wikipedia / Organic Chemistry Portal

- Relevance: Establishes the baseline stoichiometry for the conversion of aldehydes to alkynes via the gem-dibromo intermedi

-

URL:

-

Sonogashira Cross-Coupling Optimiz

- Source: National Institutes of Health (PMC) / MDPI

- Relevance: Details the "Copper-free" and ligand-optimized conditions to prevent homocoupling in electron-rich heterocycles.

-

URL:

-

Instability of Ethynyl Indoles

- Source: BenchChem / ResearchG

- Relevance: Discusses the polymerization risks of indole intermediates and the necessity of N-protection/steric hindrance.

-

URL:

-

General Indole Synthesis Str

-

Source: Organic Chemistry Portal[1]

- Relevance: Provides broader context on 2-substituted indole synthesis, confirming the utility of the Sonogashira route for this scaffold.

-

URL:

-

Sources